molecular formula C19H18N4OS B2835371 (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1259233-31-2

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B2835371
CAS No.: 1259233-31-2
M. Wt: 350.44
InChI Key: KGOIVUXEFWZTPL-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a structurally sophisticated small molecule recognized for its potent and selective kinase inhibition profile. Its core imidazothiazole scaffold, a privileged structure in medicinal chemistry, is designed to target the ATP-binding site of specific protein kinases. This compound is primarily investigated in oncology research, where it acts as a key chemical probe to elucidate the role of Bruton's Tyrosine Kinase (BTK) and related signaling pathways in hematological malignancies and autoimmune disorders. The (Z)-configured acrylamide group is a critical pharmacophore, enabling covalent, irreversible binding to a conserved cysteine residue (e.g., Cys481 in BTK) within the kinase's active site, leading to sustained suppression of enzymatic activity and downstream pro-survival and proliferative signals. Research utilizing this inhibitor focuses on understanding B-cell receptor signaling dynamics, mechanisms of drug resistance, and for evaluating synergistic effects in combination therapy regimens. Its high selectivity profile makes it an invaluable tool for dissecting complex kinase-driven cellular processes and for validating new therapeutic targets in preclinical models.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-11-6-5-7-12(2)17(11)22-18(24)15(9-20)8-16-14(4)21-19-23(16)10-13(3)25-19/h5-8,10H,1-4H3,(H,22,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOIVUXEFWZTPL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(N=C3N2C=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=C(N=C3N2C=C(S3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enamide Moiety: This involves the condensation of the imidazo[2,1-b][1,3]thiazole intermediate with an appropriate acrylonitrile derivative under basic or acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
In a study published in the European Journal of Medicinal Chemistry, derivatives of imidazo-thiazole compounds were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has also shown promising antibacterial activities. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes.

Case Study:
Research conducted on related imidazo-thiazole derivatives demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study indicated that these compounds could inhibit bacterial growth by interfering with protein synthesis mechanisms .

Drug Development

Given its promising biological activities, this compound could serve as a lead compound for drug development targeting specific cancers or bacterial infections. Further optimization of its chemical structure may enhance its efficacy and selectivity.

Biological Research

The compound’s unique properties make it a valuable tool in biological research for studying cellular mechanisms involved in cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The cyano and imidazo[2,1-b][1,3]thiazole moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(2,6-dimethylphenyl)prop-2-enamide: Lacks the imidazo[2,1-b][1,3]thiazole group, which may result in different biological activities.

    (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide: Lacks the N-(2,6-dimethylphenyl) group, potentially altering its chemical reactivity and biological properties.

Uniqueness

The uniqueness of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C18_{18}H19_{19}N3_{3}S
  • Molecular Weight : 315.43 g/mol

The structure features an imidazo-thiazole moiety which is critical for its biological activity. The presence of cyano and prop-2-enamide groups enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit notable cytotoxicity against various cancer cell lines. The specific compound has been evaluated for its anticancer properties against several human tumor cell lines.

Cytotoxicity Studies

In vitro studies have shown that this compound demonstrates significant cytotoxic effects. The following table summarizes the IC50_{50} values against different cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HCT116 (Colon Cancer)5.4
A549 (Lung Cancer)7.1
MCF7 (Breast Cancer)6.5

These values indicate that the compound is particularly effective against colon cancer cells compared to other types.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Studies suggest that the compound triggers apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : The compound has shown the ability to induce G0/G1 phase arrest in treated cells, preventing their proliferation.
  • Inhibition of Tumor Growth : In vivo studies have indicated that this compound can significantly reduce tumor size in xenograft models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • Thiazole and Imidazole Rings : Essential for cytotoxic activity; modifications to these rings can enhance or diminish effectiveness.
  • Substituents on Phenyl Group : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring has been shown to increase activity against certain cancer cell lines .

Case Studies

Several case studies highlight the efficacy of similar compounds with related structures:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were tested for anticancer activity and showed IC50_{50} values ranging from 0.74 to 10 µg/mL against HCT116 and other cell lines . This supports the notion that modifications to similar scaffolds can yield potent anticancer agents.
  • Imidazo-Thiadiazole Compounds : Another study reported that imidazo-thiadiazole derivatives exhibited IC50_{50} values as low as 3 µM against HCT116 cells . This suggests that incorporating both thiazole and imidazole functionalities may synergistically enhance biological activity.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide?

  • Answer : The compound is typically synthesized via multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) in solvents like DMF or dichloromethane.
  • Cyclization : Formation of the imidazo[2,1-b][1,3]thiazole core via thermal or catalytic cyclization under inert atmospheres.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Key parameters include temperature control (e.g., 60–80°C for cyclization) and stoichiometric optimization of reactants to minimize byproducts .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : A combination of spectroscopic and crystallographic methods is used:

  • X-ray diffraction : Resolves crystal packing and stereochemistry (e.g., Z-configuration of the enamide group) .
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyano group at ~110 ppm in ¹³C NMR).
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS with [M+H]⁺ peak) .

Q. What analytical techniques are used to assess purity and stability?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards.
  • TLC : Silica plates with fluorescent indicator; Rf values tracked under UV light.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C).
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks to monitor degradation .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Answer :

  • SwissADME : Predicts logP (lipophilicity), aqueous solubility, and drug-likeness. For example, a logP >3 may indicate poor solubility, prompting structural modifications like adding polar substituents.
  • Molecular docking : Screens against target receptors (e.g., kinases) to prioritize derivatives with higher binding affinity.
  • DFT calculations : Models tautomeric equilibria (e.g., thione-thiol tautomerism in thiazole rings) to predict reactivity .

Q. How can contradictions in biological activity data be resolved?

  • Answer :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., IC50) and cell-based viability assays (e.g., MTT) to confirm activity.
  • Dose-response curves : Validate potency across concentrations (e.g., EC50 vs. IC50 discrepancies).
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products.
  • Structural analogs : Test derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to isolate pharmacophores .

Q. What strategies are effective in designing derivatives with enhanced bioactivity?

  • Answer :

  • Functional group replacement : Substitute the 2,6-dimethylphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate electron density.
  • Heterocycle variation : Replace imidazo[2,1-b]thiazole with triazolo[1,5-a]pyrimidine to alter π-π stacking interactions.
  • QSAR models : Correlate substituent electronegativity with antimicrobial IC50 values to guide synthesis .

Q. How can tautomeric or stereochemical ambiguities be addressed experimentally?

  • Answer :

  • Variable-temperature NMR : Detects dynamic tautomerism (e.g., thione ↔ thiol) via signal splitting at low temperatures.
  • X-ray crystallography : Resolves absolute configuration (e.g., Z/E isomerism in enamide).
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .

Methodological Tables

Table 1 : Key Synthetic Parameters from

StepReaction ConditionsYield (%)Characterization Methods
CyclizationDMF, 80°C, 12 h57¹H NMR, IR, MP (258–259°C)
CouplingEt3N, DCM, RT58ESI-MS, TLC

Table 2 : Structural Analogs and Bioactivity (Adapted from )

CompoundCore StructureBioactivity (IC50)
Analog AThiazole-mercaptoAntimicrobial: 12 µM
Analog BMorpholine-derivativeAnticancer: 5 µM
Analog CPyrimidine-coreAntiviral: 8 µM

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